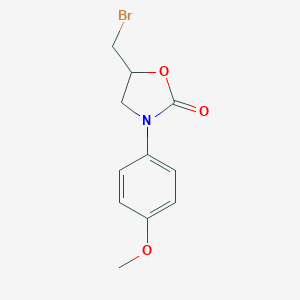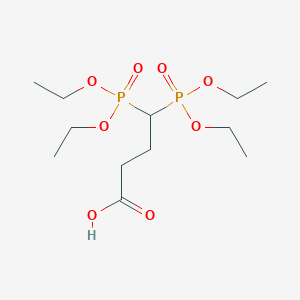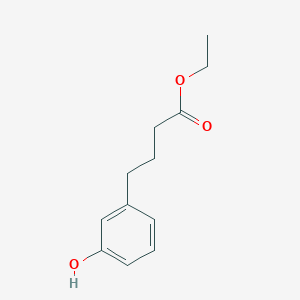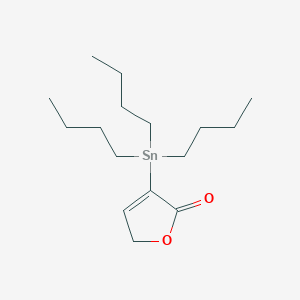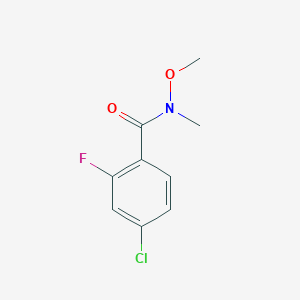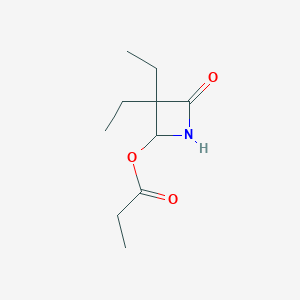
3,3-Diethyl-4-oxoazetidin-2-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3-Diethyl-4-oxoazetidin-2-yl propionate” is a research chemical with the CAS number 142935-44-2 . It has a molecular weight of 199.25 and a molecular formula of C10H17NO3 .
Molecular Structure Analysis
The molecular structure of “3,3-Diethyl-4-oxoazetidin-2-yl propionate” is represented by the formula C10H17NO3 . The InChI representation of the molecule isInChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) . Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Diethyl-4-oxoazetidin-2-yl propionate” include its molecular weight (199.25 g/mol) and molecular formula (C10H17NO3) . Additional properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Human Neutrophil Elastase Inhibitors
- Scientific Field: Medicinal Chemistry
- Summary of Application: A series of 3,3-diethylazetidine-2,4-dione based thiazoles were designed and synthesized as new human neutrophil elastase (HNE) inhibitors .
- Methods of Application: The representative compounds were tested for their HNE inhibitory activity. The most active compounds demonstrated high stability under physiological conditions .
- Results: The representative compounds exhibited high HNE inhibitory activity with IC50 values of 35.02–44.59 nM, with a mixed mechanism of action . Most compounds showed high and broad-spectrum antiproliferative activity against human leukemia (MV4-11), human lung carcinoma (A549), human breast adenocarcinoma (MDA-MB-231), and urinary bladder carcinoma (UMUC-3), with IC50 values of 4.59–9.86 μM .
Antimicrobial Evaluation
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: A new series of ethyl 3-(3-chloro-2-(2-oxido-2-(4-substituted phenoxy)benzo[d]-dioxaphosphol-5-yl)-4-oxoazetidin-1-yl)thiophene-2-carboxylates were synthesized .
- Methods of Application: The synthesized compounds were evaluated for their antimicrobial activity .
- Results: This study describes the antimicrobial activity of the newly synthesized analogues .
Therapeutic Potential of Quinoline Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc. They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
- Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
- Results: Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Anticancer, Antimicrobial and Antioxidant Potential of Novel Derivatives
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: A series of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were synthesized .
- Methods of Application: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
- Results: The study describes the anticancer, antimicrobial, and antioxidant potential of the newly synthesized analogues .
Safety And Hazards
The safety data sheet (SDS) for “3,3-Diethyl-4-oxoazetidin-2-yl propionate” provides information on its hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .
Propiedades
IUPAC Name |
(3,3-diethyl-4-oxoazetidin-2-yl) propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBRNMPSDDATF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(C(=O)N1)(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethyl-4-oxoazetidin-2-yl propionate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

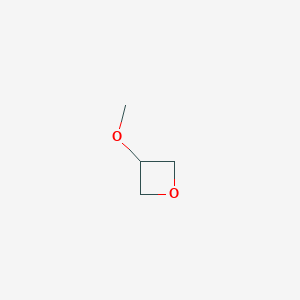
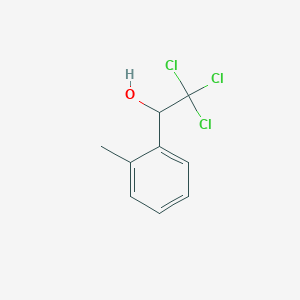

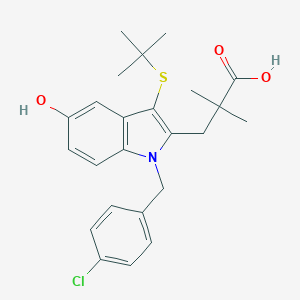
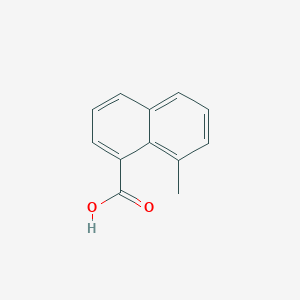

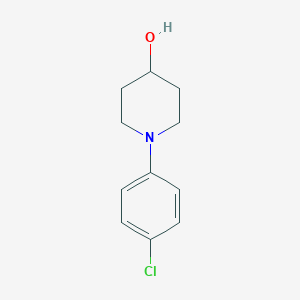
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
